molecular formula C17H21NO4 B4893695 N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide

N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide

Cat. No. B4893695
M. Wt: 303.35 g/mol
InChI Key: AEAZQGFADFBAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide, also known as FMPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FMPA is a member of the family of N-acylphenylalanines, which are known to possess anti-inflammatory and analgesic properties. In

Mechanism of Action

The exact mechanism of action of N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide is not fully understood. However, it is believed that N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. For example, N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In animal models, N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been shown to reduce inflammation and oxidative stress in the brain. N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has also been shown to improve motor function and reduce neuronal cell death in animal models of Parkinson's disease. In addition, N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been shown to reduce pain and inflammation in animal models of arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide in lab experiments is its potential therapeutic properties. N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been shown to have neuroprotective, anti-inflammatory, analgesic, and anticancer properties, which make it a promising compound for further study. However, one limitation of using N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide in lab experiments is its complex synthesis method. The multi-step process requires expertise in organic chemistry and may be difficult to replicate in some labs.

Future Directions

There are several future directions for the study of N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide. One direction is to further explore its potential therapeutic properties in various fields of research, such as neurology, pharmacology, and oncology. Another direction is to investigate the mechanism of action of N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide in more detail, which could lead to the development of more effective therapies. Additionally, future studies could focus on improving the synthesis method of N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide to make it more accessible for research purposes.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 3-methoxy-4-propoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-furylmethyl)amine to produce N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been studied for its potential therapeutic properties in various fields of research. In the field of neuroscience, N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease. N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has also been studied for its anti-inflammatory and analgesic properties in the field of pharmacology. In addition, N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been explored for its potential anticancer properties in the field of oncology.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-3-8-22-15-7-6-13(10-16(15)20-2)11-17(19)18-12-14-5-4-9-21-14/h4-7,9-10H,3,8,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAZQGFADFBAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CC(=O)NCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-2-(3-methoxy-4-propoxyphenyl)acetamide

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